molecular formula C8H8MgNa2O12 B12659609 Magnesium disodium bis(R-(R*,R*))-tartrate CAS No. 527-34-4

Magnesium disodium bis(R-(R*,R*))-tartrate

Cat. No.: B12659609
CAS No.: 527-34-4
M. Wt: 366.43 g/mol
InChI Key: NPHUXQNETWXQEM-DGFHWNFOSA-J
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Description

Magnesium disodium bis(R-(R*,R*))-tartrate is a coordination compound that features magnesium as the central metal ion coordinated to tartrate ligands. This compound is notable for its chiral properties, making it significant in various stereoselective synthesis processes. The tartrate ligands provide a unique chiral environment, which is essential in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of magnesium disodium bis(R-(R*,R*))-tartrate typically involves the reaction of magnesium salts with sodium tartrate under controlled conditions. The reaction is usually carried out in an aqueous medium, where magnesium chloride or magnesium sulfate is reacted with disodium tartrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired chiral compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process also involves rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Magnesium disodium bis(R-(R*,R*))-tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The tartrate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of magnesium, while substitution reactions can yield a variety of magnesium complexes with different ligands.

Scientific Research Applications

Magnesium disodium bis(R-(R*,R*))-tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it useful in studying stereoselective biological processes.

    Industry: The compound is used in the synthesis of fine chemicals and in the production of materials with specific chiral properties.

Mechanism of Action

The mechanism by which magnesium disodium bis(R-(R*,R*))-tartrate exerts its effects is primarily through its chiral environment. The tartrate ligands create a specific spatial arrangement around the magnesium ion, which can influence the reactivity and selectivity of the compound in various reactions. This chiral environment is crucial in asymmetric synthesis, where the compound acts as a catalyst to produce enantiomerically pure products.

Comparison with Similar Compounds

    Magnesium bis(oxalate): Another magnesium complex with chelating ligands, but with different reactivity and applications.

    Magnesium bis(malate): Similar in structure but used in different contexts, particularly in biological systems.

    Magnesium bis(citrate): Commonly used in medicinal and nutritional applications.

Uniqueness: Magnesium disodium bis(R-(R*,R*))-tartrate is unique due to its specific chiral properties, which make it particularly valuable in asymmetric synthesis. Its ability to create a chiral environment around the magnesium ion sets it apart from other magnesium complexes, making it a preferred choice in stereoselective reactions.

Properties

CAS No.

527-34-4

Molecular Formula

C8H8MgNa2O12

Molecular Weight

366.43 g/mol

IUPAC Name

magnesium;disodium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/2C4H6O6.Mg.2Na/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1

InChI Key

NPHUXQNETWXQEM-DGFHWNFOSA-J

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2]

Origin of Product

United States

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